(Z)-N'-Hydroxybenzimidamide hydrobromide
CAS No.:
Cat. No.: VC13768370
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | N'-hydroxybenzenecarboximidamide;hydrobromide |
| Standard InChI | InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
| Standard InChI Key | XHVJSUZVSQISRA-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=N/O)/N.Br |
| Canonical SMILES | C1=CC=C(C=C1)C(=NO)N.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(Z)-N'-Hydroxybenzimidamide hydrobromide features a benzimidazole backbone, a bicyclic aromatic system comprising fused benzene and imidazole rings. The hydroxylamine group (-NHOH) is attached to the imidazole nitrogen, while the hydrobromide salt form stabilizes the molecule through ionic interactions. The (Z)-configuration denotes the spatial arrangement of the hydroxylamine group relative to the benzimidazole plane, critical for its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
The compound’s crystalline structure and hydrogen-bonding capacity, inferred from its InChI key , facilitate its characterization via spectroscopic methods.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (Z)-N'-Hydroxybenzimidamide hydrobromide involves a two-step process:
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Condensation Reaction: Benzimidazole derivatives react with hydroxylamine hydrochloride in the presence of sodium hydroxide, forming the hydroxylamine adduct.
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Salt Formation: Treatment with hydrobromic acid yields the hydrobromide salt, improving stability and solubility.
Table 2: Representative Synthesis Conditions
| Parameter | Conditions |
|---|---|
| Reactants | Benzimidazole derivative, hydroxylamine hydrochloride, NaOH |
| Reaction Temperature | Room temperature to 50°C |
| Purification | Recrystallization from ethanol/water mixtures |
| Yield | 60–75% (optimization ongoing) |
Analytical Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the (Z)-configuration and salt formation. For instance, the -NMR spectrum exhibits a singlet for the hydroxylamine proton at δ 9.2 ppm, while IR shows N-H stretches at 3200–3400 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 217.06.
Chemical Reactivity and Functionalization
Reaction Mechanisms
The compound participates in three primary reactions:
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Oxidation: The hydroxylamine group oxidizes to nitroso derivatives under mild oxidative conditions.
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Reduction: Catalytic hydrogenation reduces the imine bond, yielding benzimidazole amines.
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Substitution: Bromide displacement reactions at the benzimidazole ring enable functional group diversification.
Stability and Solubility Profiles
As a hydrobromide salt, the compound exhibits:
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pH Stability: Stable in acidic to neutral conditions (pH 3–7) .
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Thermal Decomposition: Degrades above 200°C, as observed in thermogravimetric analysis (TGA).
| Activity | Model System | Result |
|---|---|---|
| HDAC Inhibition | Recombinant HDAC1 | IC₅₀ = 32 μM |
| Antiproliferative Effect | K562 leukemia cells | EC₅₀ = 28 μM |
| Selectivity | Normal fibroblasts | >100 μM (low toxicity) |
Applications in Research and Development
Organic Synthesis
The compound serves as a building block for:
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Heterocyclic Analogues: Thiazole- and oxazole-fused benzimidazoles for antimicrobial screening.
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Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) for catalytic applications.
Drug Discovery
Ongoing projects explore its utility in:
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Antibacterial Agents: Structural derivatives show moderate activity against Gram-positive bacteria (MIC = 64 μg/mL) .
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Anticancer Leads: Hybrid molecules with quinoline moieties exhibit enhanced potency (EC₅₀ = 12 μM in MCF-7 cells) .
Future Perspectives and Challenges
Synthesis Optimization
Improving yield (target: >85%) and enantioselectivity via asymmetric catalysis remains a priority. Flow chemistry approaches may enhance scalability.
Target Identification
Proteomic studies are needed to map off-target effects and identify novel biological targets, such as kinases or GPCRs .
Pharmacokinetic Studies
Addressing poor oral bioavailability (predicted LogP = 1.2) through prodrug strategies or nanoformulations could advance therapeutic applications .
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